molecular formula C9H12N2OS B589065 Protionamide-d5 Sulfoxide CAS No. 1329568-86-6

Protionamide-d5 Sulfoxide

Cat. No.: B589065
CAS No.: 1329568-86-6
M. Wt: 201.299
InChI Key: IMKGWDRATOZYNY-ZBJDZAJPSA-N
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Description

Protionamide-d5 Sulfoxide is the labelled analogue of Protionamide Sulfoxide . It is a metabolite of Protionamide, a drug used in the treatment of tuberculosis and leprosy . The molecular formula of this compound is C9H12N2OS.

Scientific Research Applications

Sulfonamides: Therapeutic and Pharmacological Applications

  • Sulfonamides are a class of compounds known for their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. They have shown significant antitumor activity and are being investigated for new therapeutic applications, including their use as antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Sulfoxides: Properties and Applications

  • Dimethyl sulfoxide (DMSO) , a simple sulfoxide compound, demonstrates a range of physiologic and pharmacologic properties due to its ability to penetrate biological membranes, scavenge free radicals, and influence coagulation. DMSO's systemic toxicity is considered low, and its therapeutic applications are under continuous investigation (Brayton, 1986).

Analytical Techniques for Sulfoxides and Sulfonamides

  • Analytical methods for sulfonamide residues in edible products are critical due to their widespread use in both human and veterinary medicine. High-performance liquid chromatography (HPLC), gas chromatography (GC), and other methods have been developed to ensure that sulfonamide levels in food remain below maximum residue limits (Wang et al., 2006).

Environmental Impact and Health Concerns

  • The environmental presence of sulfonamides due to agricultural activities poses potential risks to human health by causing changes in microbial populations. Despite their therapeutic benefits, the ecological impact and the risk of promoting antibiotic resistance are areas of concern that necessitate ongoing research (Baran et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Protionamide-d5 Sulfoxide involves the oxidation of Protionamide-d5 with a suitable oxidizing agent.", "Starting Materials": [ "Protionamide-d5", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Protionamide-d5 is dissolved in a suitable solvent (e.g. methanol, ethanol)", "The oxidizing agent is added to the solution slowly with stirring at a temperature of 0-5°C", "The reaction mixture is stirred for several hours at room temperature", "The solvent is then evaporated under reduced pressure to obtain the crude product", "The crude product is purified by column chromatography using a suitable stationary phase and eluent system", "The purified product is obtained as a colorless solid" ] }

CAS No.

1329568-86-6

Molecular Formula

C9H12N2OS

Molecular Weight

201.299

IUPAC Name

[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine

InChI

InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2

InChI Key

IMKGWDRATOZYNY-ZBJDZAJPSA-N

SMILES

CCCC1=NC=CC(=C1)C(=S=O)N

Synonyms

2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine;  2-(Propyl-d5)-4-_x000B_pyridinecarbothioamide S-Oxide;  2-(Propyl-d5)thioisonicotinamide S-Oxide;  Prothionamide-d5 S-Oxide; 

Origin of Product

United States

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